molecular formula C15H15N3O2S B2759864 N'-(1,1-dioxido-1,2-benzothiazol-3-yl)-N,N-dimethylbenzene-1,4-diamine CAS No. 106882-99-9

N'-(1,1-dioxido-1,2-benzothiazol-3-yl)-N,N-dimethylbenzene-1,4-diamine

Cat. No.: B2759864
CAS No.: 106882-99-9
M. Wt: 301.36
InChI Key: UVRPMHYVOUXDPB-UHFFFAOYSA-N
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Description

N’-(1,1-dioxido-1,2-benzothiazol-3-yl)-N,N-dimethylbenzene-1,4-diamine is a compound known for its significant biological and chemical properties It is characterized by the presence of a benzothiazole ring with a dioxido group and a dimethylbenzene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1,1-dioxido-1,2-benzothiazol-3-yl)-N,N-dimethylbenzene-1,4-diamine typically involves the reaction of 1,2-benzothiazole with appropriate reagents to introduce the dioxido group. The subsequent steps involve the introduction of the dimethylbenzene moiety through various organic reactions, such as nucleophilic substitution or coupling reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N’-(1,1-dioxido-1,2-benzothiazol-3-yl)-N,N-dimethylbenzene-1,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with altered properties.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical structures.

Scientific Research Applications

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and materials.

    Biology: It has shown potential as an inhibitor of specific biological targets, making it a candidate for drug development.

    Medicine: Research has indicated its potential use in treating certain diseases due to its biological activity.

    Industry: The compound is used in the development of advanced materials with unique properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N’-(1,1-dioxido-1,2-benzothiazol-3-yl)-N,N-dimethylbenzene-1,4-diamine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • N-{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)(phenyl)amino]propyl}benzamide
  • N-{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)(phenyl)amino]propyl}benzamide analogs

Uniqueness

Compared to similar compounds, N’-(1,1-dioxido-1,2-benzothiazol-3-yl)-N,N-dimethylbenzene-1,4-diamine stands out due to its specific structural features and the resulting biological activity

Properties

IUPAC Name

1-N-(1,1-dioxo-1,2-benzothiazol-3-yl)-4-N,4-N-dimethylbenzene-1,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2S/c1-18(2)12-9-7-11(8-10-12)16-15-13-5-3-4-6-14(13)21(19,20)17-15/h3-10H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVRPMHYVOUXDPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC2=NS(=O)(=O)C3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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